N-(4-Bromophenyl)butanamide
Overview
Description
N-(4-Bromophenyl)butanamide is an organic compound with the molecular formula C10H12BrNO It is a member of the amide family, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanamide group
Mechanism of Action
Target of Action
N-(4-Bromophenyl)butanamide is a small molecule . It’s structurally similar to butyramide, which is known to interact with the aliphatic amidase expression-regulating protein .
Mode of Action
Based on its structural similarity to butyramide, it may interact with its target protein to modulate its function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. This compound is a solid at room temperature , which might influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromophenyl)butanamide can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with butyric anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Another method involves the use of propyl butyrate and 4-bromoaniline. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Butyric acid and 4-bromoaniline.
Reduction: 4-bromoaniline.
Scientific Research Applications
N-(4-Bromophenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)butanamide
- N-(4-Fluorophenyl)butanamide
- N-(4-Methylphenyl)butanamide
Uniqueness
N-(4-Bromophenyl)butanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
IUPAC Name |
N-(4-bromophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULFEFQSLUZFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323621 | |
Record name | N-(4-Bromophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119199-11-0 | |
Record name | N-(4-Bromophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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